Diethyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a thiophene ring, a methoxy group, and a dihydropyridine core. Dihydropyridines are known for their significant pharmacological properties, particularly in the field of cardiovascular medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves multiple steps. One common method includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The thiophene ring is introduced through a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
3,5-DIETHYL 4-[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its cardiovascular effects, particularly as a calcium channel blocker.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar cardiovascular effects.
Amlodipine: Known for its long-acting antihypertensive properties.
Felodipine: Used in the treatment of hypertension and angina.
Uniqueness
3,5-DIETHYL 4-[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the thiophene ring and methoxy group, which may confer additional pharmacological properties and enhance its efficacy and selectivity compared to other dihydropyridines .
Properties
Molecular Formula |
C25H27NO7S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
diethyl 4-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27NO7S/c1-6-31-24(28)20-14(3)26-15(4)21(25(29)32-7-2)22(20)16-10-11-17(18(13-16)30-5)33-23(27)19-9-8-12-34-19/h8-13,22,26H,6-7H2,1-5H3 |
InChI Key |
OCAXCLOWUUXLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C(=O)OCC)C)C |
Origin of Product |
United States |
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